molecular formula C12H16O3 B14509695 Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate CAS No. 62939-66-6

Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate

Cat. No.: B14509695
CAS No.: 62939-66-6
M. Wt: 208.25 g/mol
InChI Key: DMLZPMROXKUYEJ-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is an organic compound characterized by its unique structure, which includes an ester functional group, an acetyl group, and a conjugated system of double and triple bonds. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of acetylation reactions where the acetyl group is introduced using acetic anhydride or acetyl chloride under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The conjugated system of double and triple bonds allows for electron delocalization, making the compound reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-ethyl-4-methylhept-5-en-2-one
  • Ethyl 2-acetyl-5-(dimethylamino)pentanoate
  • Ethyl 2-acetyl-5-methylhex-4-en-6-ynoate

Uniqueness

Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds in its structure.

Properties

CAS No.

62939-66-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-acetyl-5-methylhept-4-en-6-ynoate

InChI

InChI=1S/C12H16O3/c1-5-9(3)7-8-11(10(4)13)12(14)15-6-2/h1,7,11H,6,8H2,2-4H3

InChI Key

DMLZPMROXKUYEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C#C)C(=O)C

Origin of Product

United States

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